2-Vinyl-2-imidazoline

描述

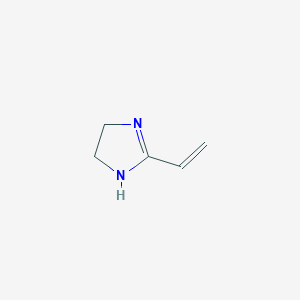

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-2-5-6-3-4-7-5/h2H,1,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSPSYXUNKKWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30921-92-7 | |

| Record name | Poly(vinylimidazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30921-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80909724 | |

| Record name | 2-Ethenyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10577-96-5, 30921-92-7 | |

| Record name | 2-Ethenyl-4,5-dihydro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10577-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010577965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-ethenyl-4,5-dihydro-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethenyl-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-vinyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYL-2-IMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AP4G7UGQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Vinyl 2 Imidazoline and Its Derivatives

Classical Condensation Approaches

Traditional methods for synthesizing the 2-imidazoline core often involve the condensation of ethylenediamine (B42938) with precursors containing a suitable electrophilic carbon atom, such as nitriles, esters, or aldehydes.

The reaction of 1,2-diamines with nitriles is a well-established route for the preparation of 2-imidazolines. google.com This method typically involves the direct condensation of ethylenediamine with a nitrile, such as vinyl nitrile (acrylonitrile), to form the 2-vinyl-2-imidazoline ring. The reaction can be catalyzed and may require elevated temperatures. For instance, reacting ethylenediamine salts with nitriles at temperatures between 200°C and 270°C can yield 2-substituted 2-imidazolines, although yields can be unsatisfactory. google.com The use of catalysts like polysulfides has been explored, but this can lead to sulfur-containing by-products that are difficult to remove. google.com A more direct approach involves heating a mixture of the nitrile and ethylenediamine, sometimes in the presence of a catalyst like sulfur or under reflux conditions. researchgate.net

Similarly, the condensation of ethylenediamine with esters is another viable, albeit less common, classical approach. semanticscholar.orgresearchgate.net This pathway also leads to the formation of the imidazoline (B1206853) ring through the elimination of alcohol. The conventional manufacturing of 2-imidazolines has heavily relied on these types of condensations with costly, pre-functionalized chemicals like nitriles and esters. researchgate.net

Table 1: Examples of Classical Condensation with Nitriles

| Nitrile Precursor | Catalyst/Conditions | Product | Yield | Reference |

| Benzonitrile | Sulfur, Reflux (120°C) | 2-Phenyl-2-imidazoline | High | researchgate.net |

| Various Nitriles | Tungstosilicic acid/SiO₂, Reflux | 2-Substituted-2-imidazolines | Good to High | researchgate.net |

| Aliphatic Nitriles | Ethylenediamine salts, 200-270°C | 2-Alkyl-2-imidazolines | Unsatisfactory | google.com |

This table is generated based on data for general 2-imidazoline synthesis, illustrating the principles applicable to this compound.

A widely used classical method involves the condensation of ethylenediamine with an aldehyde, such as acrolein, followed by in-situ oxidation to form the imidazoline ring. A variety of oxidizing agents have been successfully employed for this transformation.

Common oxidizing systems include:

tert-Butyl hypochlorite : This reagent efficiently facilitates the preparation of 2-imidazolines from aldehydes and ethylenediamine, providing high yields. organic-chemistry.org

Hydrogen Peroxide with Sodium Iodide : A mild, environmentally friendly, and efficient process uses hydrogen peroxide as the oxidant in the presence of sodium iodide and anhydrous magnesium sulfate. organic-chemistry.orgorganic-chemistry.org This method is noted for its high yields, with some preparations reaching up to 97%. organic-chemistry.org The reaction mechanism involves the in-situ generation of iodine. organic-chemistry.org

Iodine with Potassium Carbonate : 2-Imidazolines can be readily prepared from aldehydes and ethylenediamine using iodine and potassium carbonate. organic-chemistry.org

Pyridinium hydrobromide perbromide : This reagent has been used to synthesize 2-imidazolines from aromatic aldehydes and ethylenediamine in good yields in water at room temperature. organic-chemistry.org

Table 2: Oxidizing Agents in Aldehyde-Ethylenediamine Condensation

| Aldehyde | Oxidizing System | Solvent | Yield | Reference |

| Benzaldehyde | H₂O₂ / NaI / MgSO₄ | tert-Butyl alcohol | 97% | organic-chemistry.org |

| Various Aldehydes | I₂ / K₂CO₃ | Absolute ethanol | Good to Excellent | researchgate.net |

| Aromatic Aldehydes | tert-Butyl hypochlorite | Not specified | High | organic-chemistry.org |

| Aromatic Aldehydes | Pyridinium hydrobromide perbromide | Water | Good | organic-chemistry.org |

This table is generated based on data for general 2-imidazoline synthesis, illustrating the principles applicable to this compound.

Modern and Advanced Synthetic Protocols

To overcome the limitations of classical methods, such as harsh reaction conditions and unsatisfactory yields, modern synthetic protocols have been developed. These include one-pot multicomponent reactions, microwave-assisted synthesis, and photoredox catalysis, which offer greater efficiency and sustainability.

One-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of complex molecules like imidazolines from simple starting materials in a single step, minimizing waste and purification efforts. researchgate.net These reactions enhance efficiency by avoiding the isolation of intermediates. researchgate.net

For instance, a one-pot synthesis of 2-imidazolines can be achieved from aldehydes and ethylenediamine using molecular iodine and potassium carbonate under ultrasound irradiation, which offers mild conditions and short reaction times. researchgate.net Another approach involves the Pd-catalyzed cyclization of homoallenyl oxime acetates with aryl iodides, which proceeds under mild conditions without the need for additional ligands. researchgate.net The synthesis of imidazolines via a one-pot procedure has become a significant topic in organic synthesis. researchgate.net Iron catalysts have also been shown to promote a new type of multicomponent redox reaction for imidazoline synthesis by combining styrene, acetonitrile, and a nitrene precursor. rsc.org

Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. semanticscholar.orgresearchgate.net This technique has been successfully applied to the synthesis of 2-substituted 2-imidazolines. researchgate.net

One notable microwave-assisted method involves the reaction of various nitriles with ethylenediamine in the presence of carbon disulphide. semanticscholar.orgresearchgate.net This protocol affords the corresponding 2-imidazolines in high yields (70-80%) within just one minute of microwave irradiation. semanticscholar.orgresearchgate.net The use of microwave energy in solvent-free conditions has also been reported for the cyclization of nitriles with ethylenediamine to obtain 2-imidazolines in high yields. researchgate.net However, in some reaction systems, such as those using hydrogen peroxide as an oxidant, microwave heating can be ineffective due to the accelerated decomposition of the peroxide. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

| Nitrile + Ethylenediamine | Conventional Heating | 15 h | No reaction (without solvent) | semanticscholar.org |

| Nitrile + Ethylenediamine | Microwave Irradiation (with CS₂) | 1 min | 70-80% | semanticscholar.orgresearchgate.net |

| Fatty Acid + Diethylenetriamine | Conventional Heating | 8-10 h | 75-80% | researchgate.net |

| Fatty Acid + Diethylenetriamine | Microwave Irradiation | 5-10 min | 89-91% | researchgate.net |

Photoredox catalysis represents a cutting-edge approach in organic synthesis, utilizing visible light to initiate reactions under exceptionally mild conditions. This methodology has been applied to the synthesis of imidazoline derivatives through a one-pot, three-component cascade reaction. organic-chemistry.org This process combines a photoredox-catalyzed radical addition with a formal [3+2] annulation, offering operational simplicity and high yields. organic-chemistry.org

The general strategy involves the generation of a reactive radical, which then undergoes addition to an alkene. escholarship.org This is followed by an oxidative radical-polar crossover to form a carbocation, which is subsequently trapped by a tethered nucleophile to close the ring. escholarship.org While specific examples for this compound are not detailed, the principles of photoredox-catalyzed annulation reactions provide a clear pathway for its synthesis by selecting appropriate vinyl-containing precursors. escholarship.orgnih.govacs.org This method is part of a broader class of radical redox annulations driven by light, which are used to synthesize a variety of saturated heterocycles. acs.orgprinceton.edu

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic rings, and several strategies have been developed for the synthesis of 2-imidazoline derivatives. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related cyclization approaches provide a foundation for potential synthetic routes.

One notable method involves the palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides. This reaction proceeds through the formation of imidazolinium carboxylates, which then undergo decarboxylation to yield the trans-disubstituted imidazoline products. The versatility of this approach allows for the modular synthesis of imidazolines with independent control over four separate substituents by varying the imine and acid chloride starting materials. Functional groups such as esters, aryl ethers, alkenes, and aryl-halides are well-tolerated in this process.

Another relevant palladium-catalyzed method is the cyclization of 2,3-allenyl amines with aryl iodides, which furnishes polysubstituted 2-imidazoline derivatives in good yields. This domino process facilitates the formation of new carbon-carbon and carbon-nitrogen bonds in a single step organic-chemistry.org. Although this method does not directly yield a 2-vinyl substituent, the principles of palladium-catalyzed intramolecular cyclization of unsaturated amine derivatives are applicable.

Furthermore, palladium-catalyzed reactions of 2-vinylthiiranes with heterocumulenes have been shown to produce five-membered sulfur-containing heterocycles nih.gov. Analogous reactions with nitrogen-containing starting materials could potentially be adapted for the synthesis of 2-vinyl-2-imidazolines. Similarly, the palladium(II)-catalyzed enantioselective synthesis of 2-vinyl oxygen heterocycles from phenolic (E)-allylic trichloroacetimidate (B1259523) precursors highlights the potential for developing similar nitrogen-based cyclizations nih.gov. These examples underscore the potential of palladium catalysis in accessing the this compound core, even if direct, high-yield methods remain an area for further development.

Ring-Opening and Rearrangement Strategies for Imidazoline Core Formation

Ring-opening and rearrangement reactions of pre-existing cyclic structures provide an alternative and often elegant approach to the synthesis of the 2-imidazoline core. These strategies can offer unique stereochemical control and access to complex molecular architectures.

A prominent example is the Heine reaction , which involves the ring expansion of an imidoyl chloride with an aziridine (B145994). This method has been developed into a simple and convenient one-pot synthesis of tetra-substituted 2-imidazolines in a regiocontrolled and stereospecific manner. The reaction proceeds through an imidoyl aziridine intermediate which then rearranges to the more stable 2-imidazoline ring. This approach is particularly valuable as it allows for the transfer of stereochemistry from enantiomerically pure aziridines to the final imidazoline product.

Another significant strategy is the Hydrolytic Imidazoline Ring Expansion (HIRE) . This methodology has been effectively used to prepare rare medium-sized rings by expanding a fused imidazoline ring researchgate.net. The reaction is thought to proceed through the formation of a hydrated imidazoline intermediate. The HIRE reaction has been successfully applied to various scaffolds, including diarene-fused [1.4]oxazepines and [1.4]thiazepines, demonstrating its utility in generating larger ring systems that are often challenging to synthesize via conventional methods.

Furthermore, reductive ring-opening of the 2-imidazoline moiety itself can be utilized to produce highly functionalized 3-fluoropropane-1,2-diamine derivatives, showcasing the synthetic versatility of the imidazoline ring as an intermediate researchgate.net. These ring-opening and rearrangement strategies offer powerful alternatives to traditional cyclization methods for constructing the imidazoline core.

Chiral Synthesis of 2-Imidazoline Derivatives

The synthesis of enantiomerically pure 2-imidazoline derivatives is of paramount importance due to their widespread use as chiral ligands in asymmetric catalysis and as key components of chiral drugs researchgate.net. Several effective methods have been developed to achieve high levels of stereocontrol in the synthesis of these valuable compounds.

A primary strategy involves the use of chiral auxiliaries . Chiral 2-imidazolidinones, for instance, have been extensively used in asymmetric alkylation reactions, aldol (B89426) reactions, and Michael additions researchgate.net. These auxiliaries, often derived from readily available chiral precursors, can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and can then be removed and recycled researchgate.netwikipedia.org. The high levels of asymmetric induction and the stability of the imidazolidinone ring make them excellent choices for stereocontrolled synthesis researchgate.net.

Another powerful approach is the synthesis of chiral imidazolines from chiral starting materials . For example, optically pure NH-imidazolines can be prepared starting from L-phenylalanine, which is used as a building block for the construction of the chiral imidazoline ring researchgate.net. The resulting enantiomerically pure imidazolines can be further modified, for instance, by N-substitution, to generate a library of chiral ligands or building blocks.

Furthermore, novel C2-symmetric chiral benzimidazole (B57391) derivatives have been synthesized from the reaction of diaminobenzene and enantiomeric dicarboxylic acids, with the pure enantiomers being obtained using brucine (B1667951) as a chiral auxiliary researchgate.net. These methods highlight the diverse and effective strategies available for the synthesis of chiral 2-imidazoline derivatives, which are crucial for their application in asymmetric synthesis and medicinal chemistry.

Strategies for Direct Functionalization of the Imidazoline Ring System

The direct functionalization of the 2-imidazoline ring offers a step-economical approach to introduce molecular diversity without the need for de novo ring synthesis. While the direct C-H functionalization of the saturated imidazoline ring is less developed compared to its aromatic counterpart, imidazole (B134444), several strategies for N-functionalization and initial explorations into C-H functionalization have been reported.

N-Functionalization is the most common method for the direct modification of the 2-imidazoline ring. The nitrogen atoms of the ring are nucleophilic and can readily undergo alkylation and acylation. N-alkylation of 2-methyl-2-imidazoline with organic halides can be achieved in good to excellent yields using phase transfer catalysis in the absence of a solvent. This method provides a straightforward route to 1-alkyl-2-methyl-2-imidazolines. The substitution on the nitrogen atom is crucial as it allows for the fine-tuning of the electronic and steric properties of the molecule, which is particularly important for their application as ligands in homogeneous catalysis wikipedia.org.

While direct C-H functionalization of the saturated imidazoline ring is challenging, lithiation of the C-2 methyl group in 2-methyl-2-imidazolines followed by alkylation has been reported researchgate.net. This demonstrates the potential for functionalization at the carbon adjacent to the heterocyclic ring. For the imidazoline ring itself, direct C-H functionalization is an emerging area. The development of methods for the regioselective C-H functionalization of other saturated N-heterocycles, often utilizing transition metal catalysis, provides a roadmap for future research in this area mdpi.comacs.org. For instance, palladium-catalyzed C-H activation has been successfully employed for the functionalization of various heterocyclic systems and could potentially be adapted for the 2-imidazoline core.

It is important to distinguish these methods from the more widely reported C-H functionalization of the aromatic imidazole ring, where the electronic properties of the ring facilitate a range of transition metal-catalyzed coupling reactions at various positions mdpi.comresearchgate.net. The development of robust and general methods for the direct C-H functionalization of the saturated 2-imidazoline ring remains a significant goal in synthetic chemistry.

Chemical Reactivity and Reaction Mechanisms of 2 Vinyl 2 Imidazoline

Reactivity of the Vinylic Moiety

The carbon-carbon double bond of the vinyl group is electron-rich, making it susceptible to a variety of addition and coupling reactions.

Radical Addition Reactions

Free-radical additions to the vinyl group of 2-Vinyl-2-imidazoline typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgdalalinstitute.com These reactions are often initiated by the homolytic cleavage of a weak bond in a radical initiator, such as a peroxide, upon heating or irradiation. wikipedia.org

The propagation phase involves the addition of a radical species to the vinyl group. This addition generally follows an anti-Markovnikov regioselectivity, where the radical adds to the less substituted carbon of the double bond, resulting in the formation of a more stable radical on the carbon adjacent to the imidazoline (B1206853) ring. wikipedia.org This intermediate radical then abstracts an atom or group from another molecule to form the final product and regenerate a radical to continue the chain reaction. wikipedia.org

Table 1: Radical Addition Reaction to Alkenes

| Reactant | Radical Initiator | Conditions | Product |

|---|

Cycloaddition Reactions, including [3+2] Annulations

The vinyl group of this compound can participate in cycloaddition reactions, where it reacts with a 1,3-dipole to form a five-membered heterocyclic ring in a [3+2] annulation. mit.edursc.org These reactions are a powerful tool for the synthesis of complex heterocyclic systems. nih.gov For instance, the reaction with nitrile oxides can yield isoxazoline-substituted imidazolines. researchgate.net

The mechanism of these reactions is often concerted, meaning that the new chemical bonds are formed in a single step. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the vinyl group and the 1,3-dipole. Lewis acid catalysis can sometimes be employed to enhance the rate and control the selectivity of these reactions. researchgate.net

Cross-Coupling Reactions

The vinylic moiety can undergo palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, to form new carbon-carbon bonds. mdpi.commasterorganicchemistry.com These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. yonedalabs.com

In the Heck reaction , the vinyl group couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction typically proceeds with high trans selectivity.

The Suzuki reaction involves the coupling of the vinyl group (though typically activated as a boronic acid or ester derivative) with an organohalide. yonedalabs.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Typical Product |

|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide | Pd(OAc)₂ | (E)-Styryl Imidazoline |

Reactivity of the Imidazoline Ring System

The imidazoline ring contains two nitrogen atoms, which are the primary sites of its reactivity, particularly in acid-base and quaternization reactions.

Protonation and Acid-Base Equilibria

The imidazoline ring is basic due to the presence of two nitrogen atoms with lone pairs of electrons. The imino nitrogen is generally more basic than the amino-type nitrogen. stackexchange.com In the presence of an acid, the imino nitrogen is protonated to form a stable imidazolinium cation. stackexchange.com

The basicity of this compound, and thus its protonation equilibrium, is influenced by the electronic effects of the vinyl substituent. The pKa of the conjugate acid of an imidazoline is typically around 10-11, indicating that it is a moderately strong base. stackexchange.com

Quaternization Reactions and Salt Formation

The nitrogen atoms of the imidazoline ring can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts, known as imidazolinium salts. google.com This reaction is a type of nucleophilic substitution where the nitrogen atom acts as the nucleophile.

The quaternization can occur at either one or both of the nitrogen atoms, depending on the reaction conditions and the stoichiometry of the alkylating agent. These quaternization reactions are often carried out in the absence of protic solvents to avoid side reactions. google.com The resulting imidazolinium salts have various applications, including as phase-transfer catalysts and ionic liquids.

Table 3: Quaternization of Imidazolines

| Imidazoline Derivative | Quaternizing Agent | Conditions | Product |

|---|

Complexation Reactions with Transition Metal Ions

This compound, and the broader class of vinyl-substituted imidazoles, are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. The primary coordination site is typically the imine nitrogen atom of the imidazoline ring, which possesses a lone pair of electrons available for donation to a metal center. jocpr.com The vinyl group can also participate in coordination, although this is less common and depends on the metal and reaction conditions. rsc.org

The coordination of this compound and related vinylimidazole ligands has been studied with a range of transition metals, including zinc(II), copper(II), nickel(II), cobalt(II), iron(III), platinum(II), gold(I)/gold(III), and ruthenium(III). jocpr.comrsc.orghacettepe.edu.trorientjchem.org The resulting complexes exhibit diverse geometries and coordination numbers, influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other ligands. For instance, with copper(II) and nickel(II), 2-substituted benzimidazole (B57391) ligands, which share the core imidazole (B134444) structure, have been shown to form complexes with a 1:2 metal-to-ligand ratio, resulting in square planar and tetrahedral geometries, respectively. jocpr.com

In the case of 1-vinylimidazole (B27976), a structurally related compound, studies have shown that it can act as a monodentate ligand, coordinating to metal ions like Zn(II) through one of the nitrogen atoms of the imidazole ring. hacettepe.edu.tr Poly(N-vinyl imidazole) has demonstrated the ability to form complexes with various bivalent transition metal ions, with the stability of these complexes following the Irving-Williams series. researchgate.net Furthermore, research on the coordination of 1-vinylimidazole with platinum and gold has revealed different coordination modes. With platinum, coordination can occur through the vinyl group in a side-on fashion, while with gold, it can coordinate through the imidazole nitrogen or form an ion pair with a tetrahalogenido gold(III) anion after protonation of the imidazole nitrogen. rsc.org

The electronic and steric properties of the imidazoline ring can be fine-tuned by substitutions on the nitrogen atoms, which in turn influences the properties of the resulting metal complexes. wikipedia.org These complexes have been investigated for their potential applications in catalysis, including in reactions such as Suzuki-Miyaura couplings and Mizoroki-Heck reactions. wikipedia.org

| Transition Metal Ion | Coordination Site(s) | Observed Geometry/Complex Type | Reference |

|---|---|---|---|

| Zn(II) | Imidazole Nitrogen | Chelate complexes | hacettepe.edu.tr |

| Cu(II) | Imidazole Nitrogen | Square Planar (with related ligands) | jocpr.com |

| Ni(II) | Imidazole Nitrogen | Tetrahedral (with related ligands) | jocpr.com |

| Co(II) | Imidazole Nitrogen | Complex formation studied | hacettepe.edu.tr |

| Fe(III) | Imidazole Nitrogen | Complex formation studied | hacettepe.edu.tr |

| Pt(II) | Vinyl group (side-on) | Square Planar | rsc.org |

| Au(I) | Imidazole Nitrogen | Linear | rsc.org |

| Au(III) | Forms ion pair with protonated ligand | Tetrahalogenidoaurate(III) anion | rsc.org |

| Ru(III) | Imidazole Nitrogen | Coordination ability assessed | orientjchem.org |

Ring-Opening Reactions of the Imidazoline Moiety

The imidazoline ring is susceptible to ring-opening reactions under specific conditions, providing pathways to synthesize various acyclic and other heterocyclic compounds. These reactions can be broadly categorized into reductive and nucleophilic ring-opening mechanisms.

The reductive cleavage of the imidazoline ring offers a valuable synthetic route to N,N'-disubstituted ethylenediamines. A notable method involves the use of sodium borohydride (B1222165) as the reducing agent. researchgate.net This reaction proceeds through the reduction of the C=N double bond of the imidazoline ring, followed by the cleavage of one of the C-N single bonds. This method provides a straightforward approach to producing unsymmetrically substituted ethylenediamine (B42938) derivatives. researchgate.net

Another reductive pathway involves the use of a borane-dimethyl sulfide (B99878) complex. This has been shown to be effective for the chemoselective reductive opening of 5- and 6-membered cyclic amidines, including 2-imidazolines, to yield linear polyamines. researchgate.net This two-step procedure, involving nitrile amination followed by reduction, is a robust methodology for synthesizing linear polyamine skeletons under mild conditions. researchgate.net

| Reducing Agent | Reactant | Product | Reference |

|---|---|---|---|

| Sodium borohydride | 2-Imidazoline | Ethylenediamine derivatives | researchgate.net |

| Borane-dimethyl sulfide complex | Cyclic amidines (including 2-imidazolines) | Linear polyamines | researchgate.net |

The imidazoline ring can also be opened through nucleophilic attack, particularly when the ring is activated. While specific examples for this compound are not extensively detailed, studies on related imidazoline and imidazolone (B8795221) systems provide insight into these pathways. For instance, imidazolone-activated donor-acceptor cyclopropanes undergo ring-opening upon treatment with alcohols in the presence of an acid catalyst like p-toluenesulfonic acid. researchgate.net In this reaction, the alcohol acts as a nucleophile, leading to a 1,3-addition product. researchgate.net

In other systems, such as 3-vinyl benzofuranone-chromones, reaction with primary aliphatic amines as binucleophiles can lead to ring opening and skeletal reconstruction to form functionalized 2-pyridones. rsc.org When an optically active diamine is used, this can lead to the formation of optically active imidazoline derivatives through an intramolecular cyclization. rsc.org These examples highlight the potential for nucleophilic ring-opening of the imidazoline moiety, which could be applicable to this compound, leading to the synthesis of diverse and functionalized molecules.

| Nucleophile | Substrate | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alcohols | Imidazolone-activated donor-acceptor cyclopropanes | p-toluenesulfonic acid | 1,3-addition products | researchgate.net |

| Ammonia or primary aliphatic amines | 3-vinyl benzofuranone-chromones | Catalyst-free | Functionalized 2-pyridones | rsc.org |

| Optically active 1,2-diphenylethylenediamine | 3-vinyl benzofuranone-chromones | Catalyst-free | Optically active functionalized imidazoline derivatives | rsc.org |

Tautomerism and Isomerization Pathways

Tautomerism is a key feature of the 2-imidazoline ring system. For compounds like 2-amino-2-imidazoline, an equilibrium exists between the amino and imino tautomeric forms. researchgate.net Theoretical studies have shown that the amino tautomer is generally more stable than the imino tautomer in the gas phase. researchgate.net Solvation can shift this equilibrium towards the imino form. researchgate.net

In the context of this compound, a similar tautomeric equilibrium can be envisioned, involving the migration of a proton. The two primary tautomeric forms would be the this compound and the 2-vinylidene-imidazolidine. The relative stability of these tautomers would be influenced by factors such as the solvent and the electronic effects of the vinyl group.

Isomerization in molecules containing a vinyl group can also include E/Z isomerization if the substitution pattern allows for it. For this compound itself, this is not applicable at the vinyl group. However, in related systems, such as azo dyes containing heterocyclic moieties, E/Z isomerization of the azo group upon irradiation is a well-studied phenomenon that can be coupled with proton transfer in a tautomeric equilibrium. beilstein-journals.org

| Tautomer Name | Structure |

|---|---|

| This compound | Chemical structure depicting the double bond within the ring and the vinyl group at position 2. |

| 2-Vinylidene-imidazolidine | Chemical structure depicting a saturated imidazolidine (B613845) ring with an exocyclic double bond to the vinylidene group at position 2. |

Polymerization Science of 2 Vinyl 2 Imidazoline

Homopolymerization Mechanisms

The transformation of the 2-vinyl-2-imidazoline monomer into a long-chain polymer, poly(this compound), is governed by specific reaction pathways.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a common method for polymerizing vinyl monomers. The process is a chain reaction comprising three key stages: initiation, propagation, and termination. While specific kinetic and thermodynamic data for the homopolymerization of this compound are not extensively documented in the literature, the general principles apply.

Initiation: The process begins with an initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN), which decomposes upon heating to generate primary free radicals. These highly reactive species then attack the vinyl group of a this compound monomer, creating a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats rapidly, leading to the formation of a long polymer chain.

Termination: The growth of polymer chains ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in stable, non-reactive polymer molecules.

The polymerization rate of vinylimidazole monomers can be sensitive to reaction conditions. For instance, studies on N-vinylimidazole have shown that the polymerization rate is very slow at a natural pH of 9 due to degradative radical addition but increases significantly at lower pH levels where this side reaction is suppressed researchgate.net.

Controlled/Living Radical Polymerization Techniques

Achieving precise control over polymer architecture—such as molecular weight, polydispersity, and end-functionality—is a significant challenge in conventional free radical polymerization researchgate.net. Controlled/Living Radical Polymerization (CRP) techniques have emerged to address these limitations. However, the application of these techniques to vinylimidazoles has proven to be exceptionally challenging rsc.org.

The primary CRP methods include:

Atom Transfer Radical Polymerization (ATRP)

Nitroxide-Mediated Polymerization (NMP)

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization researchgate.net

Research indicates that the imidazole (B134444) group can interfere with the catalysts and control agents used in these processes. Despite these difficulties, progress has been made. For instance, well-controlled polymerization of 1-vinylimidazole (B27976) and 4-vinylimidazole has been successfully achieved via RAFT by using acetic acid as a specialized solvent rsc.orgacs.org. The acid protonates the imidazole ring, which is believed to stabilize the propagating radicals and enable controlled polymerization rsc.org. This approach suggests a potential pathway for achieving controlled polymerization of this compound, though specific studies have yet to be reported.

Copolymerization with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create polymers with tailored properties. This compound can be copolymerized with various other vinyl monomers to combine the characteristics of each constituent.

Copolymerization Kinetics and Reactivity Ratios

The composition and microstructure of a copolymer are determined by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r₁ and r₂). These ratios are calculated from the rate constants of the four possible propagation reactions in a binary copolymerization system.

While extensive data for this compound is limited, studies on analogous vinylimidazole systems provide insight. For example, the copolymerization of N-vinylimidazole (M₂) with di(tri-n-butyltin) citraconate (M₁) yielded reactivity ratios of r₁ = 0.1697 and r₂ = 2.2094 nih.gov. This indicates that N-vinylimidazole is significantly more reactive and more readily adds to its own type of radical than the organotin monomer does nih.gov. The product of the reactivity ratios (r₁r₂ < 1) suggests a tendency toward forming an alternating copolymer structure nih.gov.

The table below illustrates reactivity ratios for a related vinyl monomer system.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Tendency |

| Di(tri-n-butyltin) citraconate | N-vinylimidazole | 0.170 | 2.209 | Alternating |

| Data sourced from a study on N-vinylimidazole, presented here as an illustrative example of vinylimidazole copolymerization kinetics. |

Crosslinking Phenomena in Polymerization Processes

Crosslinking, the formation of covalent bonds between polymer chains, can occur during polymerization, leading to the creation of a three-dimensional polymer network. This can be achieved intentionally by introducing a multifunctional monomer, known as a crosslinker, into the polymerization mixture.

For instance, 1-vinylimidazole has been copolymerized with ethylene glycol dimethacrylate, a divinyl monomer, to create a crosslinked polymer network mdpi.com. This approach is applicable to this compound to produce hydrogels or insoluble polymer supports. Crosslinking can also happen as a side reaction, particularly at high monomer conversions, which can significantly increase the molecular weight and viscosity of the polymerizing system researchgate.net. The imidazole ring itself can participate in reactions that lead to crosslinking under certain conditions, such as through Michael addition chemistry nih.gov.

Precipitation Copolymerization Studies

Precipitation polymerization is a technique where the polymerization is initiated in a solution in which the monomer is soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution, forming polymer-rich particles.

The precipitation copolymerization of vinyl-imidazole with N-vinyl-pyrrolidone in butyl acetate has been investigated researchgate.net. A key finding from these studies is that this method produces polymers with significantly higher molecular weights compared to conventional solution polymerization researchgate.net. This is attributed to crosslinking reactions that occur within the precipitated polymer particles researchgate.net.

A mathematical model of this process revealed that the polymer chains are primarily produced within the polymer-rich phase due to the favorable partitioning of the monomers and initiator into this phase researchgate.net. Furthermore, the transport of active chains between the solvent and the polymer-rich phases was found to be negligible, confirming that the precipitated particles are the main locus of polymerization researchgate.net.

Scientific Literature Lacks Data on the

Despite a comprehensive search of available scientific literature, detailed research findings on the polymerization and post-polymerization modification of the specific chemical compound “this compound” are not available. Consequently, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound.

The requested article structure included detailed sections on the incorporation of this compound with unsaturated carboxylic acids and other monomers, control of its polymer microstructure and architecture, and post-polymerization modification strategies. However, searches for peer-reviewed articles, patents, and other scholarly materials did not yield specific data, research findings, or data tables related to these aspects of this compound.

While extensive research exists for structurally related compounds, such as vinylimidazoles (e.g., 1-vinylimidazole and 4-vinylimidazole) and polymers with similar functional groups like poly(2-isopropenyl-2-oxazoline), the user's strict instructions to focus exclusively on "this compound" and not introduce information on other compounds prevents the inclusion of this related, but distinct, information.

The absence of specific literature on this compound suggests that this particular monomer may not have been extensively studied in the field of polymer science, or the research may not be publicly available. Therefore, any attempt to generate the requested article would require speculation and the fabrication of data, which would not meet the standards of a professional and authoritative scientific document.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For imidazoline (B1206853) derivatives, these calculations have been instrumental in understanding their performance as corrosion inhibitors and in other applications. researchgate.net

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of imidazoline derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize molecular geometries and compute thermodynamic properties. nih.govresearchgate.net Studies on related imidazoline compounds have used DFT to investigate their performance as corrosion inhibitors by correlating electronic properties with their adsorption energies on metal surfaces. researchgate.net These calculations help in understanding how substituents on the imidazoline ring affect its reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. jmaterenvironsci.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. acadpubl.eumalayajournal.org A smaller energy gap suggests higher reactivity.

For imidazoline derivatives, FMO analysis has been used to predict their adsorption centers and interaction with metal surfaces. jmaterenvironsci.com The HOMO is often localized on the imidazoline ring, indicating it as the primary site for electron donation. jmaterenvironsci.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Imidazole (B134444) Derivative This table is based on data for a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, as specific data for 2-Vinyl-2-imidazoline is not available.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

| Source: Adapted from computational studies on substituted imidazoles. malayajournal.org |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. materialsciencejournal.org It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.orgnih.gov The stabilization energy E(2) associated with these interactions quantifies the strength of the electron delocalization. nih.gov

Table 2: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Imidazole Derivative This table provides an illustrative example of NBO analysis on a related imidazole structure to demonstrate the type of data generated.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N12 | π(N13 - C16) | 78.66 |

| LP (1) N13 | σ(N12 - C16) | 46.07 |

| π (C3 - C4) | π*(C1 - C5) | 39.71 |

| Source: Adapted from NBO analysis of a substituted imidazole. acadpubl.eu |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.org It maps the electrostatic potential onto the electron density surface, where red regions (negative potential) indicate sites prone to electrophilic attack and blue regions (positive potential) suggest sites for nucleophilic attack. malayajournal.orgresearchgate.net

Global reactivity indices, derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and softness (σ), provide quantitative measures of a molecule's reactivity. jmaterenvironsci.com These indices are crucial in explaining the performance of imidazoline derivatives in various chemical processes, including corrosion inhibition. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Energy Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and energy barriers. For imidazoline-related compounds, computational studies have explored reaction pathways such as tautomeric proton transfers and nitrosation chemistry. nih.govnih.gov For example, DFT calculations have been used to determine the energy profiles for direct and water-assisted proton transfer in 2-amino-2-imidazoline, revealing the influence of the solvent on the reaction rates. nih.gov Such studies elucidate the step-by-step processes of a reaction, identify intermediates, and calculate activation energies, which are essential for understanding and controlling chemical transformations. nih.govacs.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of dynamic processes and intermolecular interactions in a simulated environment that mimics real-world conditions. rsc.org MD simulations have been applied to study imidazoline derivatives to understand their behavior in solution and their interaction with surfaces. For instance, simulations have been used to investigate the diffusion of corrosive species through imidazoline inhibitor films, providing insights into their protective mechanism at a molecular level. researchgate.net These simulations can also characterize hydrogen-bonding structures and the dynamics of imidazole-based systems, which are crucial for properties like proton conductivity. oup.comacs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR spectra or data for 2-Vinyl-2-imidazoline were found.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

No published IR or FTIR spectra or characteristic absorption data for this compound were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No published UV-Vis absorption spectra or λmax data for this compound were found.

Mass Spectrometry (MS) for Structural Elucidation

No published mass spectra or specific fragmentation patterns for this compound were found.

X-ray Diffraction (XRD) for Solid-State Structural Determination

No published X-ray diffraction data or crystal structure information for this compound in its solid state were found.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives)

This compound is a diamagnetic molecule and would not produce an EPR spectrum. No published EPR studies on its radical derivatives were found.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

No published Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound were found.

Microscopic Techniques (e.g., Scanning Electron Microscopy) for Polymer Morphology

Microscopic techniques are indispensable for visualizing the surface topography and internal structure of polymeric materials. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose, providing high-resolution images of a sample's surface.

In a typical SEM analysis of a polymer film or particle, an electron beam is scanned across the sample's surface. The interactions between the electrons and the sample generate various signals that are collected to form an image. This imagery can reveal critical morphological features such as:

Surface Topography: The smoothness, roughness, or presence of any surface patterns.

Porosity: The existence, size, and distribution of pores on the surface and within the polymer matrix.

Particle Size and Shape: For polymers synthesized as particles or colloids, SEM can determine their size distribution, shape, and degree of aggregation.

Cracks and Defects: The presence of any fractures, voids, or other imperfections that could impact the material's mechanical integrity.

For polymers based on this compound, SEM analysis would be instrumental in understanding how polymerization conditions and any subsequent modifications influence the final morphology of the material. For instance, variations in monomer concentration, initiator type, or polymerization temperature could lead to significant differences in the polymer's surface structure.

While specific research data on the SEM analysis of poly(this compound) is limited, a hypothetical study could yield a range of morphologies. A polymer synthesized in solution and cast as a film might exhibit a smooth, non-porous surface. In contrast, a polymer prepared via emulsion polymerization might consist of spherical particles, whose size and uniformity could be readily assessed with SEM.

The table below illustrates the type of data that would be collected and analyzed in a morphological study of poly(this compound) using SEM.

| Polymer Sample ID | Polymerization Method | Magnification | Observed Morphological Features |

| PVI-S1 | Solution Polymerization | 5,000x | Smooth, uniform, and non-porous surface. |

| PVI-S2 | Solution Polymerization | 10,000x | Evidence of minor surface cracking upon drying. |

| PVI-E1 | Emulsion Polymerization | 20,000x | Agglomerates of spherical particles with a narrow size distribution. |

| PVI-E2 | Emulsion Polymerization | 50,000x | Well-defined, discrete spherical particles with an average diameter of 200 nm. |

In addition to SEM, other microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) could provide further insights. TEM would be valuable for examining the internal structure or the morphology of very small nanoparticles, while AFM could offer quantitative data on surface roughness at the nanoscale. The selection of the appropriate microscopic technique would depend on the specific form of the polymer (e.g., film, powder, hydrogel) and the particular morphological characteristics of interest.

Applications in Materials Science and Industrial Precursors

Functional Polymers and Copolymers

Polymers derived from 2-vinyl-2-imidazoline, either as homopolymers or copolymers, exhibit a range of functionalities stemming from the basic nitrogen atoms in the imidazoline (B1206853) ring. These functionalities allow for applications in environmental remediation, consumer products, and industrial processes.

Polymers containing basic functional groups such as amines, amidines, and imidazoles have been identified as a significant class of "smart" materials that can alter their properties in response to carbon dioxide (CO2). mdpi.comnih.gov The imidazoline ring in poly(this compound) contains an amidine group, which is a strong base capable of being protonated in the presence of a weak acid like carbonic acid (H2CO3).

When CO2 is bubbled through an aqueous solution of a polymer containing these basic groups, carbonic acid is formed, which then protonates the nitrogen atoms of the imidazoline ring. This protonation leads to the formation of imidazolinium bicarbonate salts along the polymer chain. mdpi.com The introduction of these ionic charges significantly increases the hydrophilicity of the polymer, causing a conformational change from a collapsed, hydrophobic state to an extended, hydrophilic coil. This transition can alter the solution's viscosity and solubility. The process is reversible; purging the system with an inert gas like nitrogen (N2) or applying gentle heat removes the CO2, causing the polymer to deprotonate and return to its original, less hydrophilic state. acs.orgnih.gov This switchable behavior makes these polymers suitable for applications in smart separation technologies, carbon capture, and controlled drug delivery systems. nih.govrsc.org

Table 1: CO2-Responsiveness of Functional Groups in Polymers

| Functional Group | Basic Moiety | Reaction with CO2/H2O | Resulting Change | Reversibility Trigger |

|---|---|---|---|---|

| Imidazoline (Amidine) | -N=C-N- | Protonation | Increased Hydrophilicity / Phase Transition (Sol-Gel) | N2 Purge / Heat |

| Tertiary Amine | -NR3 | Protonation | Increased Hydrophilicity / Charge Switching | N2 Purge / Heat |

| Imidazole (B134444) | C3H3N2- | Protonation | Increased Hydrophilicity / Swelling | N2 Purge / Heat |

Polymers are widely used as flocculants in water and wastewater treatment to facilitate the removal of suspended solids. nih.govcyberleninka.rumdpi.com Cationic polymers are particularly effective because most suspended particles (like clays, silica, and microorganisms) in natural water sources are negatively charged. tanaflocaustralia.com The introduction of a cationic polymer neutralizes these surface charges, allowing the particles to agglomerate.

Polymers derived from this compound can be readily quaternized or protonated in acidic conditions, yielding a cationic polyelectrolyte. These polymers function as efficient flocculants through two primary mechanisms:

Charge Neutralization: The positively charged imidazolinium groups on the polymer backbone adsorb onto the negatively charged colloidal particles, neutralizing the repulsive electrostatic forces between them. This allows the van der Waals forces to predominate, leading to the formation of small aggregates or "micro-flocs." tanaflocaustralia.com

Polymer Bridging: The long chains of the high-molecular-weight polymer can adsorb onto multiple colloidal particles simultaneously, forming physical bridges between them. This action draws the particles together into larger, more robust flocs that settle out of the water more rapidly and are more easily removed by sedimentation or filtration. koszalin.pl

Cationic copolymers based on vinyl imidazolium (B1220033) have demonstrated effectiveness in separating oil-in-water emulsions, a common challenge in treating industrial wastewater from oil and gas production. google.com The use of such polymeric flocculants offers advantages over inorganic coagulants, such as lower dosage requirements, reduced sludge volume, and effectiveness over a broader pH range. tanaflocaustralia.com

The nitrogen atoms within the imidazoline ring possess lone pairs of electrons that can coordinate with metal ions. This property makes copolymers containing this compound promising candidates for use as adsorbent materials for the removal of heavy metals from aqueous solutions. researchgate.net When incorporated into a cross-linked hydrogel structure, these polymers can swell in water, allowing metal ions to diffuse into the matrix and bind to the imidazoline functional groups through chelation.

Research on the related monomer, N-vinyl imidazole, has shown that hydrogels and grafted membranes containing this functional group are effective at adsorbing various contaminants:

Heavy Metal Ions: Poly(N-vinyl imidazole) hydrogels have been used for the separation of heavy metal ions. researchgate.net

Dyes: Poly(vinyl alcohol) films grafted with N-vinyl imidazole and acrylic acid have been investigated for the adsorption and potential separation of dyes like methyl violet and brilliant blue from water. iaea.org

The mechanism relies on the formation of coordinate bonds between the nitrogen atoms of the imidazole or imidazoline ring and the metal ions, or electrostatic/hydrogen bonding interactions with dye molecules. This makes these functional copolymers suitable for applications in environmental remediation and industrial effluent treatment.

Copolymers containing vinyl imidazole units are utilized in the formulation of detergents and cosmetics due to their unique interactive properties. ulprospector.com In laundry detergents, these polymers act as highly effective dye-transfer inhibitors. google.comgoogle.com During a mixed-color wash cycle, dyes can bleed from colored fabrics into the wash water. The vinyl imidazole copolymers in the detergent solution form complexes with these fugitive dye molecules, preventing them from redepositing onto other, lighter-colored fabrics. This action helps to maintain the color integrity of the garments.

In cosmetic applications, particularly in hair care, copolymers of vinyl imidazole and other monomers like N-vinylpyrrolidone (VP) or methacrylamide (B166291) serve as film-forming and hair-fixing agents. ulprospector.comspecialchem.com When applied to hair in products such as mousses, gels, or sprays, the polymer forms a thin, transparent film on the hair shaft. This film provides structural hold and stiffness, helping to maintain a hairstyle. Quaternized copolymers of N-vinylimidazolium salts can also reduce electrostatic charge, improving the wet combability of hair when used in shampoos. wikipedia.org

Table 2: Applications of Vinyl Imidazole Copolymers in Formulations

| Application Area | Copolymer Type | Function | Mechanism of Action |

|---|---|---|---|

| Laundry Detergents | VP/Vinyl Imidazole | Dye-Transfer Inhibitor | Complexation with fugitive dye molecules in wash water. |

| Hair Care (Gels, Sprays) | VP/Methacrylamide/Vinyl Imidazole | Film-Forming / Hair-Fixing Agent | Forms a stiff, transparent film on the hair shaft for structural hold. |

| Hair Care (Shampoos) | Quaternized Vinyl Imidazolium Copolymers | Anti-Static / Conditioning Agent | Reduces electrostatic charge to improve wet combability. |

A film-forming agent is a substance that can form a solid, continuous film when applied to a surface from a solution or dispersion. nih.gov Vinyl-based resins are known for their excellent film-forming capabilities, adhesion, and resistance properties, making them valuable in coatings and inks. specialchem.com Polymers and copolymers of this compound can function as film-forming agents, where the polymer backbone provides the structural integrity of the film, and the imidazoline side groups can offer additional benefits.

The imidazoline functionality can enhance adhesion to various substrates, particularly polar surfaces, through hydrogen bonding or other dipole-dipole interactions. This improved adhesion is critical in both coating and adhesive formulations. specialchem.com The related monomer, 1-vinylimidazole (B27976), is used as a reactive diluent in ultraviolet (UV) curable lacquers, inks, and adhesives, where it polymerizes in situ to become part of the final film, contributing to the cross-linked network. wikipedia.org Similarly, poly(this compound) could be incorporated into formulations for protective coatings or as a component in adhesive systems to modify properties such as surface tack, peel strength, and shear resistance. google.com

Ligands in Coordination Chemistry and Homogeneous Catalysis

The this compound molecule contains two nitrogen atoms with available lone pairs of electrons, making the imidazoline ring an effective bidentate ligand for coordinating with transition metal ions. mdpi.com This ability to form stable chelate rings with a metal center is a cornerstone of its application in coordination chemistry. The vinyl group provides a reactive handle that allows the ligand to be polymerized or attached to a solid support, which is particularly advantageous for catalysis.

In homogeneous catalysis, metal complexes containing imidazoline-derived ligands can catalyze a variety of organic reactions. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. nih.gov For example, vinyl imidazole has been used to prepare hydrogel-supported palladium catalysts for cross-coupling reactions like the Suzuki and Tsuji-Trost reactions, demonstrating the utility of polymer-bound imidazole-type ligands. mdpi.com

By polymerizing this compound, a macromolecular ligand is formed. When a catalytically active metal is complexed with these polymeric ligands, it creates a heterogeneous catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the primary advantage of heterogeneous catalysts: ease of separation from the reaction mixture and potential for recycling. nih.gov Such polymer-supported catalysts are being explored for various transformations, including hydrogenations and carbon-carbon bond-forming reactions. mdpi.com

Chiral Ligands for Asymmetric Catalysis

The imidazoline framework is a cornerstone in the design of chiral ligands for metal-catalyzed asymmetric synthesis. These ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The N-substituent on the imidazoline ring provides significant latitude for adjusting steric and electronic properties, which is essential for optimizing enantioselectivity.

The development of chiral imidazoline-phosphine ligands, which incorporate both a nitrogen-containing imidazoline ring and a phosphorus donor atom, has led to new classes of effective N,P ligands. For instance, chiral ligands with a 1,1′-binaphthalene framework have been successfully employed in palladium-catalyzed enantioselective allylic alkylation, achieving excellent yields and high enantioselectivities (up to 96% ee). Similarly, iridium complexes derived from chiral phosphino-imidazoline (PHIM) ligands have been evaluated as catalysts for enantioselective hydrogenation.

The effectiveness of these ligands stems from their ability to form stable, well-defined chiral environments around a metal center. Copper(II) complexes with chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one derivatives have proven to be highly efficient enantioselective catalysts in asymmetric Henry reactions, yielding nitroaldols with up to 97% enantiomeric excess. The stereochemical configuration of the ligand itself directly influences the chirality of the product.

Table 1: Performance of Imidazoline-Based Chiral Ligands in Asymmetric Catalysis

| Ligand Type | Metal Catalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Imidazoline–phosphine (1,1′-binaphthalene framework) | Palladium | Allylic Alkylation | Up to 96% | |

| Imidazoline–phosphine (1,1′-binaphthalene framework) | Palladium | Allylic Monofluoromethylation | Up to 98% | |

| 2-(pyridin-2-yl)imidazolidin-4-one derivatives (cis-config) | Copper(II) | Henry Reaction | Up to 97% | |

| 2-(pyridin-2-yl)imidazolidin-4-one derivatives (trans-config) | Copper(II) | Henry Reaction | Up to 96% | |

| Ferrocenyloxazoline palladacycles | Palladium(II) | Intramolecular Aminopalladation | 89-99% |

Metal Complex Formation and Catalytic Activity

The nitrogen atoms within the imidazoline ring are effective electron donors, enabling the formation of stable coordination complexes with a variety of transition metals. The complexation of poly(N-vinyl imidazole) (PVIm), a polymer related to this compound, with bivalent metal ions such as Cu²⁺, Co²⁺, Cd²⁺, and Pb²⁺ has been studied extensively. Complexation primarily occurs through the basic nitrogen atom at position 3 of the imidazole ring. The stability of these metal complexes is influenced by factors such as the basicity of the ligand and the charge-to-radius ratio of the metal ion.

Studies using UV-vis spectroscopy have determined the stoichiometric ratios between polymer units and metal ions to be 4:1 for several PVIm-metal complexes. The stability constants for these complexes with bivalent transition metals follow the Irving-Williams series, with the PVIm-Cu²⁺ complex showing the highest formation constant.

These metal-imidazoline complexes often exhibit significant catalytic activity. The specific structure of the ligand and the choice of metal center are critical in determining the catalyst's performance. For example, iron(I) and iron(II) complexes featuring amido-imidazolin-2-imine ligands act as highly efficient precatalysts for H/D exchange reactions in hydrosilanes. The versatility of the vinylimidazole ligand is demonstrated by its ability to coordinate with late transition metals like Platinum (Pt) and Gold (Au) through either the imidazole nitrogen or the vinyl group, depending on the reaction conditions. This dual reactivity allows for the creation of diverse metal complexes with potential applications in catalysis and materials science.

Table 2: Metal Complex Formation with Vinyl Imidazole Derivatives

| Metal Ion | Ligand System | Stoichiometric Ratio (Ligand:Metal) | Key Finding | Reference |

|---|---|---|---|---|

| Cu²⁺ | Poly(N-vinyl imidazole) | 4:1 | Highest formation constant | |

| Co²⁺ | Poly(N-vinyl imidazole) | 4:1 | Stable complex formed | |

| Cd²⁺ | Poly(N-vinyl imidazole) | 4:1 | Stable complex formed | |

| Pb²⁺ | Poly(N-vinyl imidazole) | 4:1 | Stable complex formed | |

| Zn²⁺ | Poly(EGDMA-VIM) | ~2:1 | Forms stable complexes within a polymer matrix | |

| Pt(II) | 1-vinylimidazole (acidic medium) | 1:1 | Coordination through the vinyl group | |

| Au(I) | 1-vinylimidazole | 2:1 | Coordination through imidazole nitrogens |

Precursors and Building Blocks for Advanced Organic Synthesis

The structural features of this compound make it an important starting material for the synthesis of more elaborate molecules, particularly complex heterocyclic systems and functionalized diamines.

Construction of Complex Heterocyclic Systems

The 2-imidazoline ring is a foundational unit for building a wide array of more complex heterocyclic structures. Various synthetic methods allow for the preparation of 2-substituted 2-imidazolines, which can then undergo further reactions. For example, 2-imidazolines can be smoothly oxidized to form the corresponding aromatic imidazoles.

The vinyl group in this compound offers a reactive handle for palladium-catalyzed cyclization reactions, enabling the construction of polysubstituted 2-imidazoline derivatives. Furthermore, the imidazoline structure serves as a key intermediate in tandem reactions for creating diverse heterocyclic systems. For instance, a common diphenylamine (B1679370) precursor, synthesized from derivatives of 2-chloroaniline (B154045) and 2-bromostyrene, can be selectively converted into carbazoles, indoles, dibenzazepines, or acridines, with the final product being controlled by the choice of palladium ligand. This highlights the role of the vinyl-amino precursor structure, analogous to that in vinyl-imidazoline chemistry, in generating molecular diversity.

Synthesis of Substituted Ethylenediamine (B42938) Derivatives

The synthesis of 2-imidazolines often begins with the condensation of ethylenediamine with aldehydes, nitriles, or esters. This relationship also allows for the use of imidazolines as precursors to N-substituted ethylenediamine derivatives. A series of N-substituted imidazolines and their corresponding N-substituted ethylenediamines have been synthesized to explore their structure-activity relationships. The chemical linkage between the imidazoline ring and the ethylenediamine structure allows for synthetic transformations that can open or modify the imidazoline ring to yield these valuable diamine derivatives, which are important in medicinal chemistry and as ligands for coordination chemistry.

Development of Optoelectronic Materials

Derivatives of vinyl-imidazoline are being explored for their potential in creating novel optoelectronic materials. The electronic properties of the imidazoline ring, when incorporated into larger π-conjugated systems or metal complexes, can give rise to useful optical and electronic behaviors.

Gold(I) and Platinum(II) complexes of 1-vinylimidazole have been synthesized and characterized, with some showing potential luminescence properties. The coordination mode of the vinylimidazole ligand—either through the nitrogen atom or the vinyl group—influences the electronic structure and, consequently, the optoelectronic properties of the resulting metal complex.

While research in this specific area is emerging, the incorporation of related nitrogen-containing heterocycles like quinazolines and pyrimidines into π-extended systems is a well-established strategy for creating materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Arylvinyl-substituted quinazolines, for example, are of interest as nonlinear optical materials and colorimetric pH sensors. The principles from these related systems suggest that the vinyl-imidazoline scaffold is a promising building block for the rational design of new functional materials with tailored optoelectronic properties.

Biological Relevance As a Chemical Scaffold Academic/research Tool Perspective

Imidazoline (B1206853) Scaffold in Medicinal Chemistry Research (General Scaffolding Role)

The imidazoline scaffold is a versatile building block in the design of biologically active molecules. Its five-membered ring structure containing two nitrogen atoms provides a rigid framework that can be readily functionalized, allowing for the systematic exploration of chemical space.

The imidazoline scaffold serves as a core component in the design of chemical tools to probe biological systems. Its derivatives have been instrumental in characterizing various receptors and enzymes. The 2-imidazoline structure is a key pharmacophore for interacting with adrenergic and imidazoline receptors nih.gov. The vinyl group in 2-vinyl-2-imidazoline introduces a reactive handle that can be utilized for further chemical modifications, such as in "click chemistry" or for covalent labeling of biological targets, thereby aiding in the investigation of their function and localization within a cell or organism. While specific research on this compound as a chemical tool is limited, the broader class of vinyl-substituted imidazoles has been explored for creating novel bioactive compounds through molecular hybridization strategies mdpi.com. For instance, 2-nitro-1-vinyl-1H-imidazole has been highlighted as a valuable building block for designing new antiparasitic drugs due to the reactive nature of its vinyl group, which allows for coupling to other molecules to enhance their biological activity profile mdpi.com.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The imidazoline scaffold has been extensively used in SAR studies to develop ligands with improved potency and selectivity for various biological targets nih.gov. The systematic modification of substituents on the imidazoline ring allows researchers to understand the key molecular interactions responsible for a desired biological effect. For example, a novel class of imidazole-vinyl-pyrimidine kinase inhibitors has been developed, and their SAR was explored to understand the features necessary for inhibiting the Tie-2 receptor, which is involved in angiogenesis nih.gov. These studies provide a framework for the rational design of new therapeutic agents.

Table 1: Representative Imidazoline Derivatives and their Role in SAR Studies

| Compound Class | Biological Target | Key SAR Findings | Reference |

| Imidazole-vinyl-pyrimidines | Tie-2 kinase | The vinyl linker and substitutions on the pyrimidine (B1678525) ring are crucial for inhibitory activity. | nih.gov |

| 2-substituted imidazolines | Adrenergic and Imidazoline Receptors | Modifications at the 2-position significantly impact receptor affinity and selectivity. | nih.govnih.gov |

| Nitro-vinyl-imidazoles | Parasites (e.g., Trypanosoma cruzi) | The presence and position of the nitro and vinyl groups influence antiparasitic potency. | mdpi.com |

A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The 2-imidazoline scaffold is considered a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds that act on diverse targets beyond the classical adrenergic and imidazoline receptors nih.gov. This versatility makes it an attractive starting point for the design of new ligands. The incorporation of a vinyl group at the 2-position of the imidazoline ring can further enhance its utility as a privileged scaffold by providing a site for diversification and the introduction of additional functionalities.

Derivatives in Antimicrobial Research (Mechanistic Insights, excluding efficacy/trials)